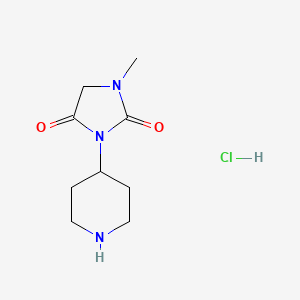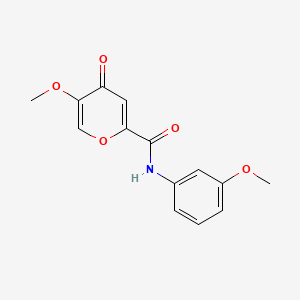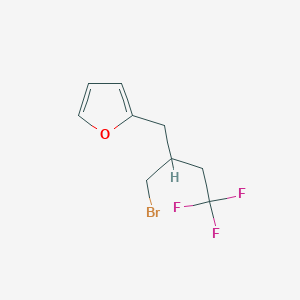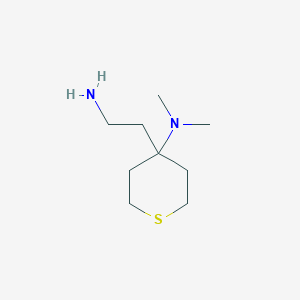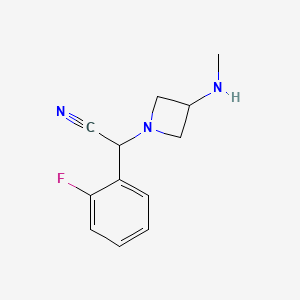
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often requires the use of a fluorinated aromatic compound and a nucleophile.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluorophenyl)-2-(3-aminomethyl)azetidin-1-yl)acetonitrile
- 2-(2-Fluorophenyl)-2-(3-(dimethylamino)azetidin-1-yl)acetonitrile
- 2-(2-Fluorophenyl)-2-(3-(ethylamino)azetidin-1-yl)acetonitrile
Uniqueness
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group and the azetidine ring can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14FN3 |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H14FN3/c1-15-9-7-16(8-9)12(6-14)10-4-2-3-5-11(10)13/h2-5,9,12,15H,7-8H2,1H3 |
Clave InChI |
NVBJNCIXILMSMT-UHFFFAOYSA-N |
SMILES canónico |
CNC1CN(C1)C(C#N)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
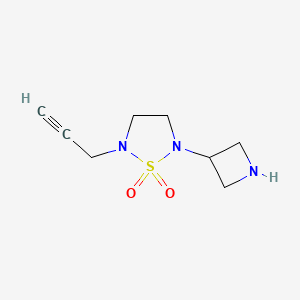
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
